2-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide
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Overview
Description
2-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a complex organic compound that belongs to the class of dibenzo[b,f][1,4]oxazepine derivatives. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of the compound 2-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is the Dopamine D2 receptor . This receptor plays a crucial role in the central nervous system, influencing a variety of physiological functions such as mood, reward, and motor control.
Mode of Action
This compound acts as a selective inhibitor of the Dopamine D2 receptor . By binding to this receptor, the compound prevents dopamine, a neurotransmitter, from activating the receptor. This inhibition can modulate the transmission of signals in the brain, leading to changes in mood, behavior, and other physiological functions.
Biochemical Pathways
The action of this compound on the Dopamine D2 receptor affects the dopaminergic pathways in the brain . These pathways are involved in several key functions, including motor control, reward, and the release of various hormones. The inhibition of the Dopamine D2 receptor can therefore have significant downstream effects on these functions.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibition of the Dopamine D2 receptor . This can lead to changes in neurotransmission and neuronal activity, potentially affecting mood, behavior, and motor control.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide are largely defined by its interactions with various biomolecules. It has been found to be a selective inhibitor of the Dopamine D2 receptor . This interaction suggests that the compound may play a significant role in biochemical reactions involving this receptor.
Cellular Effects
In terms of cellular effects, this compound’s selective inhibition of the Dopamine D2 receptor suggests it could influence various types of cells and cellular processes. This includes potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action for this compound is primarily through its binding interactions with the Dopamine D2 receptor . This binding could lead to enzyme inhibition or activation and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide typically involves the cyclocondensation of substituted 2-aminophenols with substituted 2-chlorobenzaldehydes under basic conditions. This reaction can be facilitated using microwave irradiation to achieve higher yields and shorter reaction times . Another method involves the use of copper catalysis for the one-pot synthesis of indole/benzimidazole-fused dibenzo[b,f][1,4]oxazepines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxazepine ring or the benzamide moiety.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazepine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of halogenated derivatives.
Scientific Research Applications
2-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It may be used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-10,11-dihydrodibenzo[b,f]oxepin-10-ol
- 5-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-thiophenesulfonamide
Uniqueness
Compared to similar compounds, 2-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide stands out due to its specific substitution pattern and the presence of the benzamide moiety. This unique structure contributes to its distinct pharmacological profile and potential therapeutic applications.
Properties
IUPAC Name |
2-chloro-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2O3/c21-15-6-2-1-5-13(15)19(24)22-12-9-10-17-14(11-12)20(25)23-16-7-3-4-8-18(16)26-17/h1-11H,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWUPUPDBEYZATB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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